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Compound of Interest

Compound Name: (E)-Hex-3-en-1-ol-d2

Cat. No.: B15135414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for (E)-Hex-3-en-1-ol-d2. Due to the

limited availability of published spectra for the deuterated species, this guide presents the

available data for the non-deuterated analogue, (E)-Hex-3-en-1-ol, and outlines the anticipated

spectral changes upon deuteration.

Introduction
(E)-Hex-3-en-1-ol is a fatty alcohol that exists as a volatile organic compound. Its deuterated

isotopologue, (E)-Hex-3-en-1-ol-d2, where two deuterium atoms are incorporated, is a

valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in

quantitative analysis. The strategic placement of deuterium atoms can alter the metabolic fate

of the molecule and provides a distinct mass shift for mass spectrometry-based detection. The

NIST WebBook lists 3E-hexenol-d2 as a known isotopologue of (E)-3-Hexen-1-ol.[1][2]

Predicted Spectroscopic Data
While specific experimental data for (E)-Hex-3-en-1-ol-d2 is not readily available in the public

domain, the following tables summarize the known data for the non-deuterated parent

compound. The expected modifications to the spectra for the d2 variant are also discussed.

The primary expected difference in the mass spectrum would be a molecular ion peak at m/z

102, corresponding to the increased mass from the two deuterium atoms. In the ¹H NMR
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spectrum, the signals corresponding to the deuterated positions would be absent or

significantly reduced. The ¹³C NMR spectrum would likely show minor shifts for the carbons

bearing deuterium and a splitting of the signal due to C-D coupling.

Table 1: ¹H NMR Data for (E)-Hex-3-en-1-ol (in CDCl₃)

Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H1 ~3.60 Triplet 6.3

H2 ~2.25 Quartet 6.9

H3 ~5.40 - 5.60 Multiplet -

H4 ~5.40 - 5.60 Multiplet -

H5 ~2.03 Quintet 7.4

H6 ~0.98 Triplet 7.5

Note: Data is compiled from typical values for this compound and its isomers. The exact

chemical shifts and coupling constants can vary based on the solvent and experimental

conditions.

For (E)-Hex-3-en-1-ol-d2, assuming deuteration at the 1-position (CH₂OD to CD₂OH is a

common synthetic route), the triplet at ~3.60 ppm would be absent.

Table 2: ¹³C NMR Data for (E)-Hex-3-en-1-ol (in CDCl₃)
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Assignment Chemical Shift (δ) ppm

C1 ~62.2

C2 ~30.8

C3 ~124.7

C4 ~134.5

C5 ~20.7

C6 ~14.3

Note: This data is for the (Z)-isomer but provides a close approximation for the (E)-isomer.[3]

For (E)-Hex-3-en-1-ol-d2, the C1 signal would likely appear as a multiplet due to C-D coupling

and may experience a slight upfield shift.

Table 3: Mass Spectrometry Data for (E)-Hex-3-en-1-ol

m/z Relative Intensity (%) Proposed Fragment

100 Low [M]⁺

82 High [M - H₂O]⁺

67 High [C₅H₇]⁺

55 Moderate [C₄H₇]⁺

41 High [C₃H₅]⁺

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra for this

compound class. For (E)-Hex-3-en-1-ol-d2, the molecular ion peak [M]⁺ is expected at m/z

102. The fragmentation pattern would also shift accordingly, for example, the loss of D₂O would

result in a peak at m/z 82, and the loss of HDO would lead to a peak at m/z 83.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data

for compounds like (E)-Hex-3-en-1-ol-d2.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard

(e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or

32) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due

to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

typically required. Proton decoupling is used to simplify the spectrum to single lines for each

carbon.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method. For a volatile compound like (E)-Hex-3-en-1-ol-d2, gas chromatography (GC)

coupled to a mass spectrometer (GC-MS) is ideal.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35

to 150, to detect the molecular ion and the principal fragment ions.

Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized

compound like (E)-Hex-3-en-1-ol-d2.
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Experimental workflow for the synthesis and analysis of (E)-Hex-3-en-1-ol-d2.

Conclusion
This guide provides a foundational understanding of the expected NMR and mass

spectrometry data for (E)-Hex-3-en-1-ol-d2, based on the well-characterized non-deuterated
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analogue. The provided tables and experimental protocols offer a strong starting point for

researchers working with this and similar deuterated compounds. The experimental workflow

diagram provides a clear visual representation of the necessary steps for structural

confirmation. For definitive analysis, it is crucial to acquire experimental data on the specific

deuterated compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

